molecular formula C18H21FN4O2 B2862890 (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 946323-88-2

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2862890
CAS No.: 946323-88-2
M. Wt: 344.39
InChI Key: MRWJTQPXFNZEDT-UHFFFAOYSA-N
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Description

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel compounds, including triazole analogues of piperazine, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Some compounds showed significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, new pyridine derivatives have been synthesized, displaying variable and modest activity against investigated strains of bacteria and fungi, suggesting their application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Structural Analysis

The antiproliferative activity of novel heterocyclic compounds has been evaluated, with specific structures characterized using advanced techniques. One such study focused on the synthesis and structural exploration of a novel bioactive heterocycle, showing potential in antiproliferative applications (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Radiolabeling and Imaging Applications

Compounds structurally related to the specified molecule have been explored for their potential in radiolabeling and imaging, particularly for mapping dopamine uptake systems. The improved synthesis of radiotracers like [18F]GBR-13119 highlights the application of these compounds in no-carrier-added form for potential dopamine system imaging, with applications extending towards neurological research (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Drug Development and Antipsychotic Potential

Further research has delved into the development of potent antagonists for G protein-coupled receptors, such as NPBWR1 (GPR7), indicating the relevance of structurally similar compounds in the discovery of new therapeutic agents for treating conditions like mood disorders (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWJTQPXFNZEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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